molecular formula C10H7F3N2O3 B3077296 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione CAS No. 1046113-24-9

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione

Cat. No.: B3077296
CAS No.: 1046113-24-9
M. Wt: 260.17 g/mol
InChI Key: CZTRXHWGYJHPJB-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H7F3N2O3 and a molecular weight of 260.17 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and an imidazolidine-2,4-dione core. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione typically involves the reaction of 2-(trifluoromethoxy)aniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazolidine-2,4-dione core can interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylimidazolidine-2,4-dione
  • 5-(2-Methoxyphenyl)imidazolidine-2,4-dione
  • 5-(2-Fluorophenyl)imidazolidine-2,4-dione

Uniqueness

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more biologically active compared to its analogs .

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)18-6-4-2-1-3-5(6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTRXHWGYJHPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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